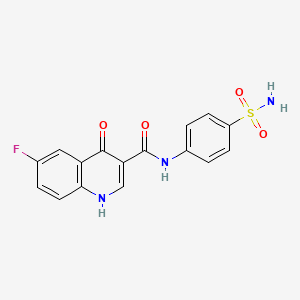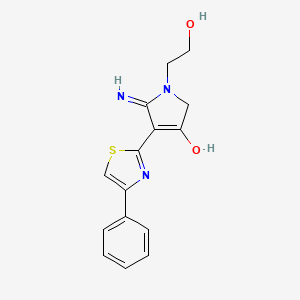
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isoxazole ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole and thiazole intermediates. The isoxazole ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The thiazole ring is often prepared via a condensation reaction involving thioamides and α-haloketones.
The final step involves coupling the isoxazole and thiazole intermediates with an acetamide linker. This can be achieved through a nucleophilic substitution reaction, where the acetamide group is introduced using reagents such as acetic anhydride or acetyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, agrochemicals, and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-5-yl)thiazol-2-yl)acetamide
Uniqueness
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential bioactivity.
属性
分子式 |
C15H14N4O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9-12(10(2)21-19-9)7-14(20)18-15-17-13(8-22-15)11-3-5-16-6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,20) |
InChI 键 |
ZAJICFLXWDDCDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate](/img/structure/B14935421.png)
![Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B14935425.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935426.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B14935432.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B14935447.png)
![N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935449.png)
![N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14935453.png)



![N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B14935470.png)

![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)
